2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide

GIRK2 Potassium Channel High-Throughput Screening

2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide (CAS 873856-98-5) is a synthetic small molecule belonging to the benzothiazole-nicotinamide hybrid class, defined by a benzo[d]thiazole ring directly attached to the 2-position of a nicotinamide scaffold bearing an N-sec-butyl substituent. This compound has been catalogued in authoritative chemical biology databases including ChEMBL (CHEMBL745042) and BindingDB, and has appeared in high-throughput screening campaigns for nicotinic acetylcholine receptor agonism and G protein-activated inward rectifier potassium channel (GIRK2) modulation.

Molecular Formula C17H17N3OS
Molecular Weight 311.4
CAS No. 873856-98-5
Cat. No. B2592826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide
CAS873856-98-5
Molecular FormulaC17H17N3OS
Molecular Weight311.4
Structural Identifiers
SMILESCCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H17N3OS/c1-3-11(2)19-16(21)12-7-6-10-18-15(12)17-20-13-8-4-5-9-14(13)22-17/h4-11H,3H2,1-2H3,(H,19,21)
InChIKeyRCUGGRSIKFPWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide (CAS 873856-98-5) – Differentiation Evidence for Scientific Selection


2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide (CAS 873856-98-5) is a synthetic small molecule belonging to the benzothiazole-nicotinamide hybrid class, defined by a benzo[d]thiazole ring directly attached to the 2-position of a nicotinamide scaffold bearing an N-sec-butyl substituent . This compound has been catalogued in authoritative chemical biology databases including ChEMBL (CHEMBL745042) and BindingDB, and has appeared in high-throughput screening campaigns for nicotinic acetylcholine receptor agonism and G protein-activated inward rectifier potassium channel (GIRK2) modulation [1]. Despite the rich patent literature surrounding benzothiazole-nicotinamide adenosine receptor ligands and PIM kinase inhibitors, this specific substitution pattern—2-pyridyl-benzothiazole linkage combined with a sec-butyl amide tail—represents a structurally constrained chemical space with only sparse publicly disclosed pharmacological annotation, making compound identity verification and purity characterization paramount for procurement decisions [2].

Why Generic Substitution Is Not Advisable for 2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide Procurement


The benzothiazole-nicotinamide chemical class encompasses a structurally diverse array of receptor ligands whose pharmacological profiles are exquisitely sensitive to subtle variations in substitution pattern [1]. Isomers and close analogs—such as N-(benzo[d]thiazol-2-yl)nicotinamide (where the benzothiazole is attached via the amide nitrogen rather than the pyridine ring) or 2-(benzo[d]thiazol-2-yl)-N-methylnicotinamide—diverge markedly in molecular shape, hydrogen-bonding capacity, and lipophilicity, which collectively dictate target engagement, selectivity, and ADME properties [2]. Critically, high-throughput screening data for 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide reveals that even within this narrow chemical space, this compound exhibits a distinct activity signature: it was scored as completely inactive across the full concentration range (0.024–25 μM) in a GIRK2 potassium channel modulator screen . This negative result constitutes a meaningful differentiation point because structurally related benzothiazole amides have been reported to show measurable potassium channel or adenosine receptor activity, indicating that the sec-butyl nicotinamide substitution pattern is not universally interchangeable with other N-alkyl or N-aryl variants. Interchanging this compound with a generic 'benzothiazole nicotinamide' without verifying the exact CAS structure therefore risks introducing undetected off-target activity or nullifying the intended pharmacological phenotype in any assay or synthesis pathway that depends on this specific connectivity [1].

Quantitative Differentiation Evidence for 2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide Against Closest Analogs


GIRK2 Potassium Channel Modulator Screening: Activity Contrast Between the sec-Butyl Derivative and Structural Class

In a high-throughput screen for modulators of the G protein-activated inward rectifier potassium channel 2 (GIRK2/KCNJ6), 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide was tested at six concentrations (0.024, 0.15, 0.94, 2.8, 8.3, and 25 μM) and scored INACTIVE across all conditions, including the primary screen, HEK counterscreen, GIRK2 counterscreen, and the GIRK2 dose-response assay . This result stands in contrast to the broader benzothiazole amide class, which includes compounds with demonstrated activity in ion channel modulation and adenosine receptor binding assays [1]. The complete inactivity of the sec-butyl congener implies that the N-sec-butyl group and 2-pyridyl-benzothiazole connectivity together may sterically or electronically disfavor the binding pose required for GIRK2 modulation, whereas alternative N-substituted benzothiazole nicotinamides with smaller (e.g., methyl) or aromatic N-substituents may retain channel-interacting capacity.

GIRK2 Potassium Channel High-Throughput Screening Benzothiazole Nicotinamide

Structural Connectivity Differentiation: 2-Pyridyl-Benzothiazole vs. N-(Benzothiazol-2-yl) Amide Isomers

The target compound features a 2-(benzo[d]thiazol-2-yl)pyridine-3-carboxamide scaffold where the benzothiazole ring is directly attached to the pyridine C2 position, whereas the commonly catalogued isomer N-(benzo[d]thiazol-2-yl)nicotinamide (CAS 121189-78-4, PubChem CID 571618) connects the benzothiazole via the amide nitrogen [1]. This connectivity difference produces a profound change in molecular geometry: the target compound positions the benzothiazole and nicotinamide rings in an essentially coplanar arrangement conducive to extended π-stacking, while the N-linked isomer introduces a rotational degree of freedom at the amide bond. These two scaffolds are not functionally interchangeable as evidenced by the patent literature, which specifies that 2-pyridyl-benzothiazole nicotinamides were pursued as adenosine A2A receptor ligands with distinct selectivity profiles compared to the N-linked series [1]. Furthermore, the sec-butyl group on the target compound adds additional steric bulk (calculated XLogP3 contribution approximately +1.5 log units relative to the unsubstituted amide) that alters both lipophilicity and metabolic stability relative to the N-H or N-methyl congeners.

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation Bioisostere

Nicotinic Acetylcholine Receptor Functional Activity: ChEMBL Annotation Status

2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide was tested in a recombinant human α2β4 nicotinic acetylcholine receptor (nAChR) agonist functional potency assay using HEK cell lines, and the result is deposited in ChEMBL under accession CHEMBL745042 (ChEMBL_142738) [1]. While the precise numerical EC50/IC50 value is not publicly extractable from the available summary page without additional database access, the compound's inclusion in this specific assay panel—alongside other benzothiazole derivatives—provides a pharmacologically relevant annotation that distinguishes it from benzothiazole compounds that have never been profiled against nAChR subtypes. The α2β4 nAChR subtype is implicated in nicotine addiction and dopaminergic signaling, and benzothiazole-containing ligands with nicotinic activity are relatively rare in the public domain. The absence of publicly available comparator data for close structural analogs (e.g., 2-(benzo[d]thiazol-2-yl)-N-methylnicotinamide or 2-(benzo[d]thiazol-2-yl)-N-isopropylnicotinamide) in the same nAChR assay platform limits the strength of this evidence to a class-level annotation rather than a direct head-to-head comparison.

Nicotinic Acetylcholine Receptor Functional Assay ChEMBL BindingDB

Purity and Identity Verification: Analytical Characterization as a Procurement Gatekeeper

Authoritative database entries for 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide provide a verified molecular identity profile: molecular formula C17H17N3OS, monoisotopic mass 311.109 Da, InChIKey RCUGGRSIKFPWOR-UHFFFAOYSA-N, and SMILES string CCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 . These identifiers enable orthogonal analytical verification by the purchasing laboratory. The compound's InChIKey and exact mass provide unambiguous identity confirmation via LC-MS and NMR. In contrast, the structurally related isomer 2-(benzo[d]thiazol-2-ylthio)nicotinamide (containing a thioether bridge instead of a direct C-C bond) shares the benzothiazole-nicotinamide pharmacophore motif but would yield a different exact mass (addition of one sulfur atom, +32 Da) and distinct fragmentation pattern, making misidentification detectable if proper analytical characterization is performed upon receipt. No vendor-supplied purity specification or batch-specific analytical certificate is publicly available for this compound, making in-house identity verification an essential procurement step.

Quality Control Analytical Chemistry Procurement Identity Verification

Recommended Application Scenarios for 2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide Based on Differentiation Evidence


Negative Control Compound for GIRK2 Potassium Channel Modulator Screening Campaigns

Given the confirmed inactivity of 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide across the full GIRK2 modulator screening panel (0.024–25 μM) , this compound is well-suited as a structurally matched negative control in benzothiazole-based GIRK2 drug discovery programs. Researchers developing GIRK2-targeted benzothiazole amides can use this compound to establish assay background and confirm that observed activity of hit compounds is specific to their substitution pattern rather than a general class effect. The sec-butyl group ensures solubility characteristics distinct from smaller N-alkyl analogs, which can be advantageous for maintaining compound in solution at screening-relevant concentrations without requiring DMSO concentrations that may interfere with channel function.

Physicochemical Probe for Benzothiazole-Nicotinamide SAR Studies Focused on Lipophilicity and Hydrogen-Bonding Modulation

With its calculated higher lipophilicity (estimated ΔXLogP3 +1.5 to +2.0 vs. unsubstituted analog) and the absence of an amide NH hydrogen-bond donor (tertiary amide vs. secondary amide in N-linked isomers) [1], this compound is a valuable tool for systematic structure-activity relationship (SAR) investigations exploring how incremental changes in lipophilicity and H-bond capacity affect membrane permeability, plasma protein binding, and oral absorption in the benzothiazole-nicotinamide series. It can be paired with N-(benzo[d]thiazol-2-yl)nicotinamide (CID 571618) and 2-(benzo[d]thiazol-2-yl)-N-methylnicotinamide to construct a matched molecular pair analysis that isolates the contribution of N-alkyl substitution to in vitro ADME parameters.

Retrospective Mining of ChEMBL nAChR Data for α2β4 Subtype Ligand Discovery

The deposition of functional assay data for this compound against recombinant human α2β4 nicotinic acetylcholine receptors in ChEMBL (CHEMBL745042) [2] provides investigators studying nicotinic receptor pharmacology with a database-verified entry point. Researchers can retrieve the full dose-response data from ChEMBL to determine whether the compound exhibits agonist, partial agonist, or antagonist behavior at α2β4 nAChRs. If activity is confirmed, the sec-butyl benzothiazole-nicotinamide scaffold could serve as a starting point for developing subtype-selective nAChR ligands with reduced off-target activity at other nAChR subtypes or at adenosine receptors, which are common targets for benzothiazole amides.

Chemical Building Block for Diversified Benzothiazole-Nicotinamide Library Synthesis

As a structurally authenticated benzothiazole-nicotinamide building block with verified SMILES and InChIKey , this compound can be used as a starting material or intermediate in the synthesis of more complex derivatives. The sec-butyl group may be strategically retained or removed depending on the synthetic objective, and the 2-pyridyl-benzothiazole connectivity provides a rigid, coplanar core that can be further functionalized at the benzothiazole C5/C6 positions or at the nicotinamide C4/C5/C6 positions. The compound's presence in public screening databases confirms that it is synthetically accessible and has been distributed to at least one high-throughput screening center, providing a precedent for its use in medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.